Potassium 3-hydroxy-N-(o-tolyl)naphthalene-2-carboxamidate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3-hydroxy-N-(o-tolyl)naphthalene-2-carboxamidate typically involves the reaction of 3-hydroxy-N-(o-tolyl)naphthalene-2-carboxamide with potassium hydroxide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Quality control measures are implemented to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium 3-hydroxy-N-(o-tolyl)naphthalene-2-carboxamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents (e.g., alkyl halides) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .
Scientific Research Applications
Potassium 3-hydroxy-N-(o-tolyl)naphthalene-2-carboxamidate has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of Potassium 3-hydroxy-N-(o-tolyl)naphthalene-2-carboxamidate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Potassium 3-hydroxy-N-(p-tolyl)naphthalene-2-carboxamidate
- Potassium 3-hydroxy-N-(m-tolyl)naphthalene-2-carboxamidate
- Potassium 3-hydroxy-N-(phenyl)naphthalene-2-carboxamidate
Uniqueness
Potassium 3-hydroxy-N-(o-tolyl)naphthalene-2-carboxamidate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
93964-21-7 |
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Molecular Formula |
C18H14KNO2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
potassium;3-[(2-methylphenyl)carbamoyl]naphthalen-2-olate |
InChI |
InChI=1S/C18H15NO2.K/c1-12-6-2-5-9-16(12)19-18(21)15-10-13-7-3-4-8-14(13)11-17(15)20;/h2-11,20H,1H3,(H,19,21);/q;+1/p-1 |
InChI Key |
JWORAYGKPOQSFP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2[O-].[K+] |
Origin of Product |
United States |
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